(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine
Overview
Description
(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylamine group through an oxygen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
The synthesis of (3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine involves several steps, typically starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base to form 2-trifluoromethylpyridine. This intermediate is then reacted with 3-aminophenol under suitable conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic environment of the binding site. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways .
Comparison with Similar Compounds
(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. Similar compounds include:
(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline): Similar structure but with different substituents on the phenyl ring.
(3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine: Variation in the position of the trifluoromethyl group on the pyridine ring
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPMJRMUOIELF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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